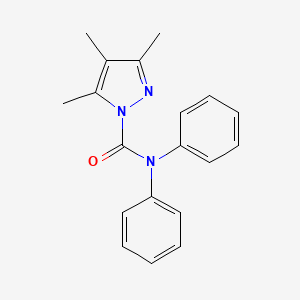
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.
Aplicaciones Científicas De Investigación
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to modulate the expression of various genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and tyrosine kinases. Additionally, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is its high potency against various cancer cell lines. Additionally, it exhibits low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one of the major limitations of this compound is its poor water solubility, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, it can be used as a starting material for the synthesis of other pyrazole derivatives with potential biological activities. Furthermore, the compound can be modified to improve its water solubility and bioavailability, making it more suitable for in vivo applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to improve its water solubility and bioavailability for in vivo applications.
Métodos De Síntesis
The synthesis of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves the reaction of 3,4,5-trimethylpyrazole with diphenylcarbodiimide in the presence of a base. The reaction yields the desired compound as a white crystalline solid with a high yield.
Propiedades
IUPAC Name |
3,4,5-trimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-15(2)20-22(16(14)3)19(23)21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCVBMAVQADYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

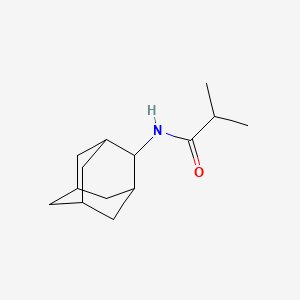
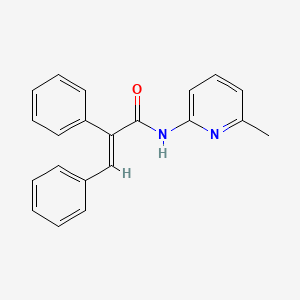
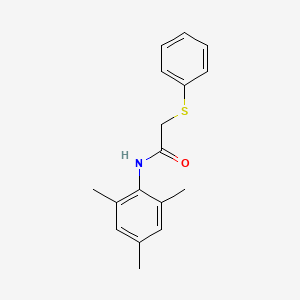
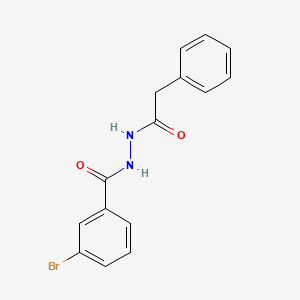
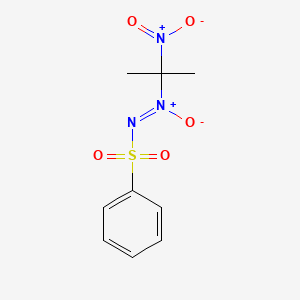
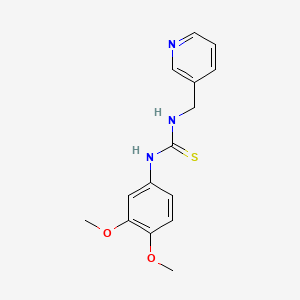
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
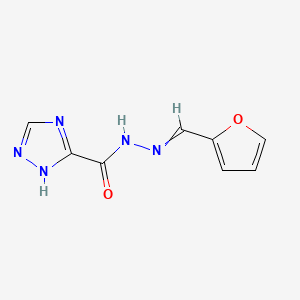
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
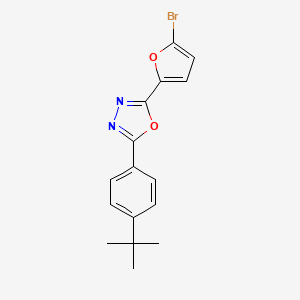
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)